![molecular formula C13H16N2OS B1391050 3-[(Benzothiazol-2-yl)oxymethyl]piperidine CAS No. 876148-06-0](/img/structure/B1391050.png)
3-[(Benzothiazol-2-yl)oxymethyl]piperidine
Overview
Description
3-[(Benzothiazol-2-yl)oxymethyl]piperidine (3-BOMP) is a synthetic organic compound with a molecular formula of C9H12N2S and a molecular weight of 176.264 g/mol. It is a heterocyclic compound containing a benzothiazole ring and a piperidine ring. 3-BOMP has been studied for its potential pharmaceutical applications due to its unique chemical properties.
Scientific Research Applications
Synthesis and Evaluation as FAAH Inhibitors
A study by Wang et al. (2009) highlighted the synthesis of benzothiazole analogues as potent fatty acid amide hydrolase (FAAH) inhibitors. These compounds, including variations of the piperidine ring and benzothiazole, showed exceptional selectivity and potency, with no off-target activity on other serine hydrolases. This suggests potential applications in studying the endocannabinoid system and FAAH-related functions (Wang et al., 2009).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives using 2-amino substituted benzothiazoles, showing variable and modest antimicrobial activity against bacteria and fungi. This indicates the potential of benzothiazole derivatives, possibly including "3-[(Benzothiazol-2-yl)oxymethyl]piperidine," in developing new antimicrobial agents (Patel et al., 2011).
Anti-Bacterial Study of N-Substituted Derivatives
Research by Khalid et al. (2016) on the synthesis of N-substituted derivatives of a specific piperidine compound showed moderate to talented antibacterial activity. This suggests a pathway for developing antibacterial agents based on modifying the piperidine structure for enhanced efficacy (Khalid et al., 2016).
Future Directions
Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
properties
IUPAC Name |
2-(piperidin-3-ylmethoxy)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCXELYZEZQDNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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